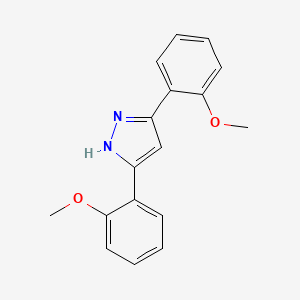
rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans (also known as trans-2-oxo-cyclopropyl-1-carbaldehyde) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic aldehyde that contains a cyclopropyl group, a dioxolane group, and a carbonyl group. This compound has been studied for its potential applications in organic synthesis, as a reagent for the preparation of other compounds, and for its potential as a bioactive compound.
作用机制
The mechanism of action of trans-2-oxo-cyclopropyl-1-carbaldehyde is not well understood. However, it is believed that this compound may interact with enzymes, proteins, and other biological molecules to cause a biochemical effect. It is also thought that this compound may act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-oxo-cyclopropyl-1-carbaldehyde are not well understood. However, it is believed that this compound may interact with enzymes, proteins, and other biological molecules to cause a biochemical effect. It is also thought that this compound may act as a catalyst in the synthesis of other compounds.
实验室实验的优点和局限性
The advantages of using trans-2-oxo-cyclopropyl-1-carbaldehyde in lab experiments include its relatively low cost and ease of synthesis. Additionally, this compound has been studied for its potential as a bioactive compound and its ability to interact with enzymes, proteins, and other biological molecules. The main limitation of using this compound in lab experiments is its lack of understanding of its mechanism of action.
未来方向
The future directions for research on trans-2-oxo-cyclopropyl-1-carbaldehyde include further exploration of its biochemical and physiological effects, its potential applications in organic synthesis, and its potential as a bioactive compound. Additionally, further research could be conducted on the mechanism of action of this compound and its interactions with enzymes, proteins, and other biological molecules. Additionally, further research could be conducted on the potential advantages and limitations of using this compound in lab experiments.
合成方法
The synthesis of trans-2-oxo-cyclopropyl-1-carbaldehyde can be achieved through several methods. One method involves the reaction of aldehyde with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form the cyclopropyl aldehyde. This aldehyde can then be reacted with a dioxolane reagent in the presence of a base, such as sodium hydroxide, to form the desired trans-2-oxo-cyclopropyl-1-carbaldehyde. Another method involves the reaction of an aldehyde with a dioxolane reagent in the presence of a base, such as sodium hydroxide, to form the desired trans-2-oxo-cyclopropyl-1-carbaldehyde.
科学研究应用
Trans-2-oxo-cyclopropyl-1-carbaldehyde has been studied for its potential applications in scientific research. It has been used as a reagent for the preparation of other compounds, such as cyclopropyl ketones and cyclopropyl esters. It has also been used as a catalyst in the synthesis of polycyclic compounds, such as polycyclic aromatic hydrocarbons. Additionally, this compound has been studied for its potential as a bioactive compound and its ability to interact with enzymes, proteins, and other biological molecules.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans involves the preparation of the starting material, 1,3-dioxolan-2-one, followed by its reaction with cyclopropane-1-carbaldehyde in the presence of a chiral catalyst to obtain the desired product.", "Starting Materials": [ "Ethylene glycol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Cyclopropane-1-carbaldehyde", "Chiral catalyst" ], "Reaction": [ "Preparation of 1,3-dioxolan-2-one:", "Step 1: Ethylene glycol is reacted with acetic anhydride in the presence of sulfuric acid to obtain ethylene glycol diacetate.", "Step 2: Ethylene glycol diacetate is then reacted with sodium bicarbonate to obtain 1,3-dioxolan-2-one.", "Reaction of 1,3-dioxolan-2-one with cyclopropane-1-carbaldehyde:", "Step 1: 1,3-dioxolan-2-one is reacted with cyclopropane-1-carbaldehyde in the presence of a chiral catalyst to obtain rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans." ] } | |
CAS 编号 |
72184-73-7 |
产品名称 |
rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans |
分子式 |
C7H10O3 |
分子量 |
142.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




